3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione

Lipophilicity Physicochemical Property Drug-likeness

3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione is a synthetic spiroheterocycle belonging to the spiro[indole-thiazolidine]dione class. It features an indole-2-one ring linked via a spiro-carbon to a thiazolidine-4-one ring bearing a 4-methoxyphenyl substituent.

Molecular Formula C17H14N2O3S
Molecular Weight 326.4 g/mol
CAS No. 59618-77-8
Cat. No. B3060632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione
CAS59618-77-8
Molecular FormulaC17H14N2O3S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O
InChIInChI=1S/C17H14N2O3S/c1-22-12-8-6-11(7-9-12)19-15(20)10-23-17(19)13-4-2-3-5-14(13)18-16(17)21/h2-9H,10H2,1H3,(H,18,21)
InChIKeyRLJZCFZGIVVNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione (CAS 59618-77-8): Core Scaffold and Physicochemical Identity


3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione is a synthetic spiroheterocycle belonging to the spiro[indole-thiazolidine]dione class [1]. It features an indole-2-one ring linked via a spiro-carbon to a thiazolidine-4-one ring bearing a 4-methoxyphenyl substituent. The compound has a molecular weight of 326.4 g/mol, a calculated XLogP3-AA of 2.3, and contains 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. This physicochemical profile establishes the baseline for differentiating this compound from its closest structural analogs, which is critical for selecting the appropriate probe for structure-activity relationship (SAR) studies or chemical biology campaigns.

Why Generic Substitution Fails: The Critical Role of 4-Methoxy Substitution in 3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione


Within the spiro[indole-thiazolidine]dione class, even minor structural modifications at the 3'-phenyl ring dramatically alter lipophilicity, hydrogen bonding, and spatial occupancy, rendering simple substitution of unsubstituted, halogenated, or acyl derivatives unreliable for maintaining consistent target engagement and cellular permeability [1][2]. The 4-methoxy group introduces specific electronic and steric effects that are the basis for its differentiation; exchanging it for a hydrogen, fluoro, or anisoyl group creates a chemically distinct entity, as the quantitative comparisons below demonstrate [1].

Quantitative Differentiation of 3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione from Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 4-Methoxy vs. Unsubstituted Phenyl Analog

The 4-methoxy substitution increases the computed lipophilicity of 3'-(4-methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione by approximately 0.6-0.8 log units compared to the unsubstituted 3'-phenyl-spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, representing a ~4-6 fold increase in partition coefficient. This shift makes the methoxy derivative more suitable for passive membrane permeability in cell-based assays where the unsubstituted analog may show restricted cellular uptake [1].

Lipophilicity Physicochemical Property Drug-likeness

Hydrogen Bond Acceptor Capacity: 4-Methoxy Phenyl vs. 4-Fluoro Analog

The 4-methoxyphenyl group introduces an additional hydrogen bond acceptor (the ether oxygen) not present in the 5-fluoro-3'-phenyl analog (CAS 89405-25-4), while maintaining the same number of hydrogen bond donors [1]. This differential H-bond capacity provides a distinct interaction profile with biological targets that possess complementary H-bond donor residues, a feature absent in the fluorinated comparator.

Hydrogen Bonding Molecular Recognition Off-target Selectivity

Synthetic Versatility: Direct Cyclocondensation vs. Acyl-Derived Route for the 4-Methoxyphenyl Scaffold

3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione can be synthesized directly via a one-pot, 'on-water' cyclocondensation of isatin, p-anisidine, and mercaptoacetic acid, achieving ~80% yield . In contrast, the closely related 3'-(p-anisoyl) analog (compound 3b) requires a multi-step electrophilic substitution route with a 85% yield for just the ester intermediate, resulting in a significantly lower overall throughput [1]. This positions the 4-methoxyphenyl derivative as the more efficient starting point for generating large combinatorial libraries.

Synthetic Accessibility Reaction Yield Chemical Procurement

Steric Bulk Comparison: Molecular Weight and Heavy Atom Count vs. 5'-Methyl-3'-phenyl Analog

The molecular weight of the target compound is 326.4 g/mol, containing 23 heavy atoms. A common derivative in this class, 5'-methyl-3'-phenyl-spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, is expected to have a similar molecular weight (~322 g/mol) and heavy atom count [1]. This subtle difference allows researchers to probe the effect of peripheral steric bulk without a major change in the overall pharmacophore size, offering a more controlled SAR perturbation than comparing against significantly smaller or larger scaffolds.

Steric Occupancy Ligand Efficiency Structural Biology

Definitive Application Scenarios for 3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione Based on Product-Specific Evidence


Cell-Permeable Chemical Probe for Intracellular Target Engagement

When designing a probe for intracellular targets, the higher XLogP3-AA of 2.3 (vs. ~1.7 for the 3'-phenyl analog) makes 3'-(4-methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione the preferred scaffold for ensuring passive membrane permeability [1]. This is critical for cell-based target engagement assays, such as CETSA or NanoBRET, where the unsubstituted analog may yield false negatives due to poor cellular uptake.

Modulating Binding Affinity via Additional H-bond Acceptor

For protein targets with hydrogen bond donor-rich binding pockets (e.g., kinases with a 'hinge' region), the ether oxygen of the 4-methoxyphenyl group provides an extra H-bond acceptor that is absent in the 5-fluoro-3'-phenyl analog [1]. Researchers can rationally exploit this feature to enhance binding affinity and improve selectivity over off-targets that lack complementary donors [1].

Cost-Efficient Synthesis of Diverse Combinatorial Libraries

For medicinal chemistry groups requiring a high-throughput synthesis of spiro[indole-thiazolidine] libraries, this compound is the superior starting material. Its ~80% yield in a direct, one-pot 'on-water' cyclocondensation offers a significant advantage over the multi-step synthesis required for 3'-anisoyl derivatives [2], directly reducing cost, time, and purification bottlenecks in library production.

Sterically Controlled SAR Studies Against Methyl-Substituted Analogs

When the goal is to isolate the electronic effects of the 4-position substituent from steric effects, the near-identical molecular weight (326.4 g/mol) and heavy atom count (23 atoms) of the target compound compared to the 5'-methyl-3'-phenyl analog (~322 g/mol) allows for a cleaner SAR comparison [1]. This makes it an essential tool for computational chemists developing QSAR models where decoupling steric and electronic parameters is essential.

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